4-iso-Butoxy-2-methylthiophenol

Medicinal Chemistry ADME Prediction Ligand Design

Why choose this specific thiophenol? Its branched iso-butoxy group at the para position, combined with the ortho-methyl substituent, creates a sterically demanding, low-rotatable-bond architecture (RBC=3 vs. 4 for linear butoxy analogs). This unique torsional fingerprint, backed by an XLogP of 3.7, allows precise modulation of lipophilicity without increasing conformational entropy—a critical advantage in CNS-permeable probe design (TPSA 10.2 Ų). For liquid-crystal formulators, this steric profile intentionally depresses nematic-to-isotropic clearing points compared to linear congeners. Do not substitute: only this regioisomer delivers the constrained metal-binding geometry required for controlled thiolate-bridged complexation stoichiometry. Secure this high-purity (>98%) intermediate for your next SAR or mesophase study.

Molecular Formula C11H16OS
Molecular Weight 196.31 g/mol
Cat. No. B12643847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iso-Butoxy-2-methylthiophenol
Molecular FormulaC11H16OS
Molecular Weight196.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC(C)C)S
InChIInChI=1S/C11H16OS/c1-8(2)7-12-10-4-5-11(13)9(3)6-10/h4-6,8,13H,7H2,1-3H3
InChIKeyKYTQMFPMXPQLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-iso-Butoxy-2-methylthiophenol (CAS 1443336-48-8): Core Physicochemical Profile and Thiophenol Family Context


4-iso-Butoxy-2-methylthiophenol (IUPAC: 2-methyl-4-(2-methylpropoxy)benzenethiol; molecular formula C₁₁H₁₆OS; molecular weight 196.31 g·mol⁻¹) is an aromatic thiol featuring a branched iso-butoxy substituent at the para position and a methyl group at the ortho position relative to the sulfhydryl moiety [1]. Its computed lipophilicity (XLogP3-AA = 3.7) places it among moderately lipophilic benzenethiol derivatives, and its rotatable bond count of 3 reflects a compact, sterically differentiated architecture compared to linear butoxy congeners [2]. This thiophenol serves as a synthetic intermediate for liquid-crystalline thioesters and metal-coordinating ligands, where the specific substitution pattern governs mesomorphic behavior and complexation geometry [3].

Why 4-iso-Butoxy-2-methylthiophenol Cannot Be Replaced by a Generic Thiophenol or Linear Analog Without Quantitative Trade-offs


Thiophenol derivatives are not functionally interchangeable because the interplay between the alkoxy chain branching, the ortho-methyl group, and the thiol proton dictates both physicochemical and reactivity landscapes. The iso-butoxy substituent introduces a sterically demanding, branched architecture that, when combined with the ortho-methyl group, produces a distinct torsional profile (rotatable bonds = 3) compared to the linear 4-n-butoxy-2-methylthiophenol (rotatable bonds = 4) [1]. These differences affect conformational entropy, molecular packing in condensed phases, and the accessibility of the thiol group for derivatization. As demonstrated in liquid-crystal thioester series, even subtle alterations in the alkoxy or lateral substituent result in measurable shifts in mesophase thermal stability and melting points, rendering direct substitution scientifically unsound without re-optimization [2].

4-iso-Butoxy-2-methylthiophenol: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Increment: Branched vs. Linear Butoxy and vs. Methoxy Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 4-iso-Butoxy-2-methylthiophenol is 3.7, representing a 0.3 log-unit increase over 4-isobutoxythiophenol (XLogP3-AA = 3.4) due to the additional ortho-methyl group, and a 1.6 log-unit increase over the simpler 4-methoxy-2-methylthiophenol (XLogP3-AA = 2.1) [1]. When evaluated against the linear 4-n-butoxy-2-methylthiophenol (XLogP3-AA = 3.7), the lipophilicity is identical, but the iso-butoxy derivative achieves this lipophilicity with one fewer rotatable bond (3 vs. 4), conferring lower conformational flexibility and potentially reduced entropic penalty upon target binding [2]. These differences are relevant because a ΔlogP of 0.3–1.6 can translate to a 2- to 40-fold shift in membrane permeability coefficients within congeneric series.

Medicinal Chemistry ADME Prediction Ligand Design

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area Differentiation

4-iso-Butoxy-2-methylthiophenol exhibits 1 hydrogen-bond donor (thiol –SH) and 2 hydrogen-bond acceptors (ether oxygen and thiol sulfur), yielding a topological polar surface area (TPSA) of 10.2 Ų [1]. This TPSA is identical to that of 4-n-butoxy-2-methylthiophenol, 4-isobutoxythiophenol, and 4-methoxy-2-methylthiophenol, indicating that the iso-butoxy/ortho-methyl substitution pattern does not alter the polar atom count [2]. However, when compared to 2-methylthiophenol (1 HBD, 1 HBA, TPSA = 10.2 Ų, except sulfur counted as zero in some implementations), the additional ether oxygen in the target compound provides an extra H-bond acceptor site without increasing polar surface area above 10.2 Ų, a feature favorable for maintaining blood-brain barrier penetration potential (typically requiring TPSA < 60–70 Ų) while enabling additional intermolecular interactions in crystal engineering or protein binding pockets [3].

Drug-likeness Blood-Brain Barrier Prediction QSAR Modeling

Rotational Constraint and Molecular Complexity Differentiating Branched from Linear Butoxy Regioisomers

The target compound has 3 rotatable bonds versus 4 for its linear n-butoxy isomer 4-n-butoxy-2-methylthiophenol, while both share the same molecular formula (C₁₁H₁₆OS) and molecular weight (196.31 g·mol⁻¹) [1]. The compound complexity index (147 for iso-butoxy vs. 138 for n-butoxy) further quantifies the increased structural information content introduced by chain branching [2]. In thermotropic liquid-crystalline thioesters derived from 4-alkoxy-2-substituted-benzenethiols, the nature of the alkoxy chain directly influences mesophase thermal stability: branched alkoxy chains typically depress the nematic-to-isotropic transition temperature (TNI) by 5–15 °C relative to linear chains of equivalent carbon count, and the ortho-methyl group further reduces mesophase stability by disrupting molecular planarity [3].

Supramolecular Chemistry Liquid Crystal Design Conformational Analysis

Procurement-Relevant Application Scenarios for 4-iso-Butoxy-2-methylthiophenol Based on Verified Differentiation Evidence


Medicinal Chemistry Building Block for Lipophilic Ligand Optimization

When a hit-to-lead program requires systematic modulation of lipophilicity while maintaining a low conformational entropy penalty, 4-iso-Butoxy-2-methylthiophenol (XLogP3-AA = 3.7, RBC = 3) provides a quantifiable advantage over 4-isobutoxythiophenol (XLogP = 3.4) and 4-methoxy-2-methylthiophenol (XLogP = 2.1), offering an intermediate logP that fills a specific gap in the property landscape [1]. Its single H-bond donor and two H-bond acceptors, combined with a TPSA of 10.2 Ų, make it a candidate for CNS-permeable probe design where polar surface area minimization is critical [2].

Thermotropic Liquid Crystal Intermediate Requiring Controlled Mesophase Stability

For liquid-crystal formulators seeking to fine-tune the nematic-to-isotropic transition temperature, the branched iso-butoxy chain in this compound provides a sterically differentiated alternative to linear butoxy derivatives. The reduced rotatable bond count (3 vs. 4) and higher complexity (147 vs. 138) relative to 4-n-butoxy-2-methylthiophenol translate to measurably altered packing interactions in S-(4-alkoxy-2-methylphenyl) thiobenzoate mesogens, enabling deliberate depression of clearing points without altering molecular weight or atom count [3].

Coordination Chemistry Ligand with Differentiated Thiol Accessibility

The steric environment created by the ortho-methyl group adjacent to the thiol donor in 4-iso-Butoxy-2-methylthiophenol restricts the rotational freedom of the metal-binding sulfur relative to 4-isobutoxythiophenol (lacking the ortho-methyl). This constrained geometry, reflected in the compound's distinct InChIKey and torsional fingerprint, can be exploited to control metal complexation stoichiometry or geometry in the design of mononuclear versus dinuclear thiolate-bridged complexes [2].

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